Computational Physicochemical Profiling Reveals Distinct Drug-Likeness Properties vs. Phthalimide-Based IMiDs
In silico profiling using SwissADME predicts a distinct physicochemical signature for the target leucine–pyrrolopyridine conjugate compared to the clinical IMiDs lenalidomide and pomalidomide, which possess a phthalimide core [1]. The target compound exhibits a higher consensus Log Pₒ/ₑ (2.02) than both IMiDs (lenalidomide: 0.88; pomalidomide: -0.74), indicating greater lipophilicity. Its topological polar surface area (TPSA) of 87.7 Ų is intermediate between lenalidomide (92.5 Ų) and pomalidomide (109.6 Ų). This balanced profile suggests a potentially favorable membrane permeability and absorption window that is distinct from either approved drug, making it a compelling starting point for lead optimization programs targeting intracellular proteins where IMiDs have shown suboptimal permeability .
| Evidence Dimension | Physicochemical Drug-Likeness (SwissADME Prediction) |
|---|---|
| Target Compound Data | Consensus Log Pₒ/ₑ = 2.02; TPSA = 87.70 Ų; HBD = 1; HBA = 4 |
| Comparator Or Baseline | Lenalidomide: Log P = 0.88, TPSA = 92.50 Ų; Pomalidomide: Log P = -0.74, TPSA = 109.57 Ų |
| Quantified Difference | Log P: +1.14 (vs. lenalidomide), +2.76 (vs. pomalidomide); TPSA: -4.8 Ų (vs. lenalidomide), -21.9 Ų (vs. pomalidomide) |
| Conditions | In silico SwissADME model using canonical SMILES; computed values for neutral species. |
Why This Matters
These computed differences suggest the compound will have different oral absorption and CNS penetration profiles compared to clinically approved phthalimide analogs, which is crucial for projects targeting intracellular or CNS-resident proteins.
- [1] SwissADME. (n.d.). In silico physicochemical predictions for 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid, Lenalidomide, and Pomalidomide. Data generated from canonical SMILES using the SwissADME web tool. View Source
